

Application Note: NMR Spectroscopic Characterization of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

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Compound of Interest

Compound Name: 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Cat. No.: B018828

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of **4-((4-Methylpiperazin-1-yl)methyl)benzonitrile** using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods described herein are essential for the structural elucidation and purity assessment of this important synthetic intermediate. Included are standardized experimental procedures for ^1H and ^{13}C NMR, along with a summary of expected chemical shifts.

Introduction

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds.^[1] Accurate structural confirmation and purity determination are critical for its use in subsequent synthetic steps and for regulatory purposes. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and chemical environment of atoms within a molecule. This application note outlines the necessary protocols for acquiring and interpreting ^1H and ^{13}C NMR spectra of this compound.

Experimental Protocols

Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR spectra. The following steps outline the recommended procedure for sample preparation:

- Weighing the Sample: Accurately weigh approximately 5-10 mg of **4-((4-Methylpiperazin-1-yl)methyl)benzonitrile**.
- Solvent Selection: Deuterated chloroform (CDCl_3) is a common and suitable solvent for this compound. Use approximately 0.6-0.7 mL of CDCl_3 . The residual proton signal of chloroform can be used as an internal reference.[2]
- Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the deuterated solvent.
- Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure a homogeneous solution is formed.
- Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).[3]

NMR Data Acquisition

The following parameters are recommended for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

^1H NMR Spectroscopy:

Parameter	Recommended Value
Spectrometer Frequency	400 MHz or higher
Solvent	CDCl ₃
Temperature	25 °C (298 K)
Pulse Program	Standard single pulse
Spectral Width	-2 to 12 ppm
Acquisition Time	2-4 seconds
Relaxation Delay	1-2 seconds
Number of Scans	8-16

¹³C NMR Spectroscopy:

Parameter	Recommended Value
Spectrometer Frequency	100 MHz or higher
Solvent	CDCl ₃
Temperature	25 °C (298 K)
Pulse Program	Proton-decoupled
Spectral Width	0 to 200 ppm
Acquisition Time	1-2 seconds
Relaxation Delay	2-5 seconds
Number of Scans	1024 or higher (signal averaging)

Data Presentation and Interpretation

The expected chemical shifts for **4-((4-Methylpiperazin-1-yl)methyl)benzonitrile** are summarized in the tables below. These values are estimated based on typical chemical shifts for similar structural motifs.[\[4\]](#)

Expected ¹H NMR Data (CDCl₃)

Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-2, H-6 (Aromatic)	~ 7.60	Doublet	2H	~ 8.0
H-3, H-5 (Aromatic)	~ 7.40	Doublet	2H	~ 8.0
-CH ₂ - (Benzyl)	~ 3.50	Singlet	2H	-
Piperazine Protons	~ 2.50	Broad Multiplet	8H	-
-CH ₃ (Methyl)	~ 2.30	Singlet	3H	-

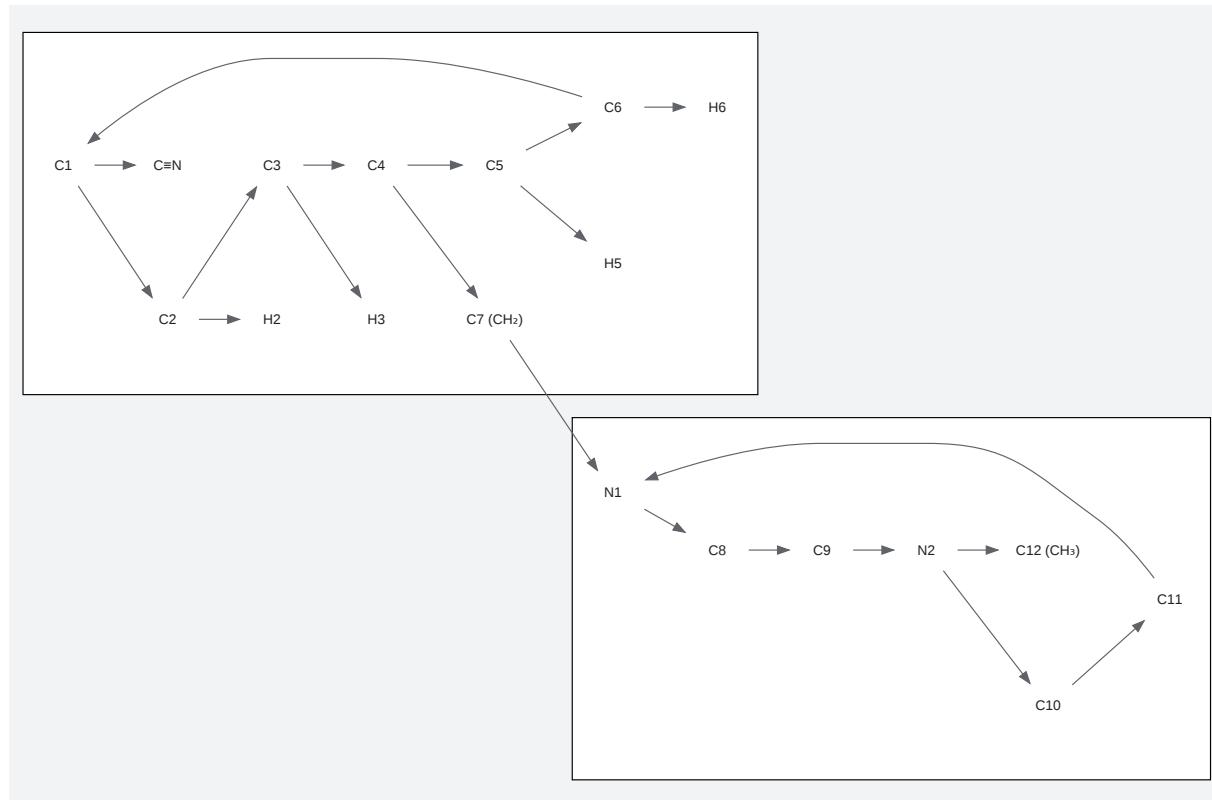
Expected ¹³C NMR Data (CDCl₃)

Signal Assignment	Chemical Shift (δ, ppm)
-C≡N (Nitrile)	~ 119
C-4 (Aromatic)	~ 144
C-1 (Aromatic)	~ 112
C-2, C-6 (Aromatic)	~ 132
C-3, C-5 (Aromatic)	~ 129
-CH ₂ - (Benzyl)	~ 63
Piperazine Carbons	~ 55
Piperazine Carbons	~ 53
-CH ₃ (Methyl)	~ 46

Visualization

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of **4-((4-Methylpiperazin-1-yl)methyl)benzonitrile** with atom numbering for NMR signal assignment.

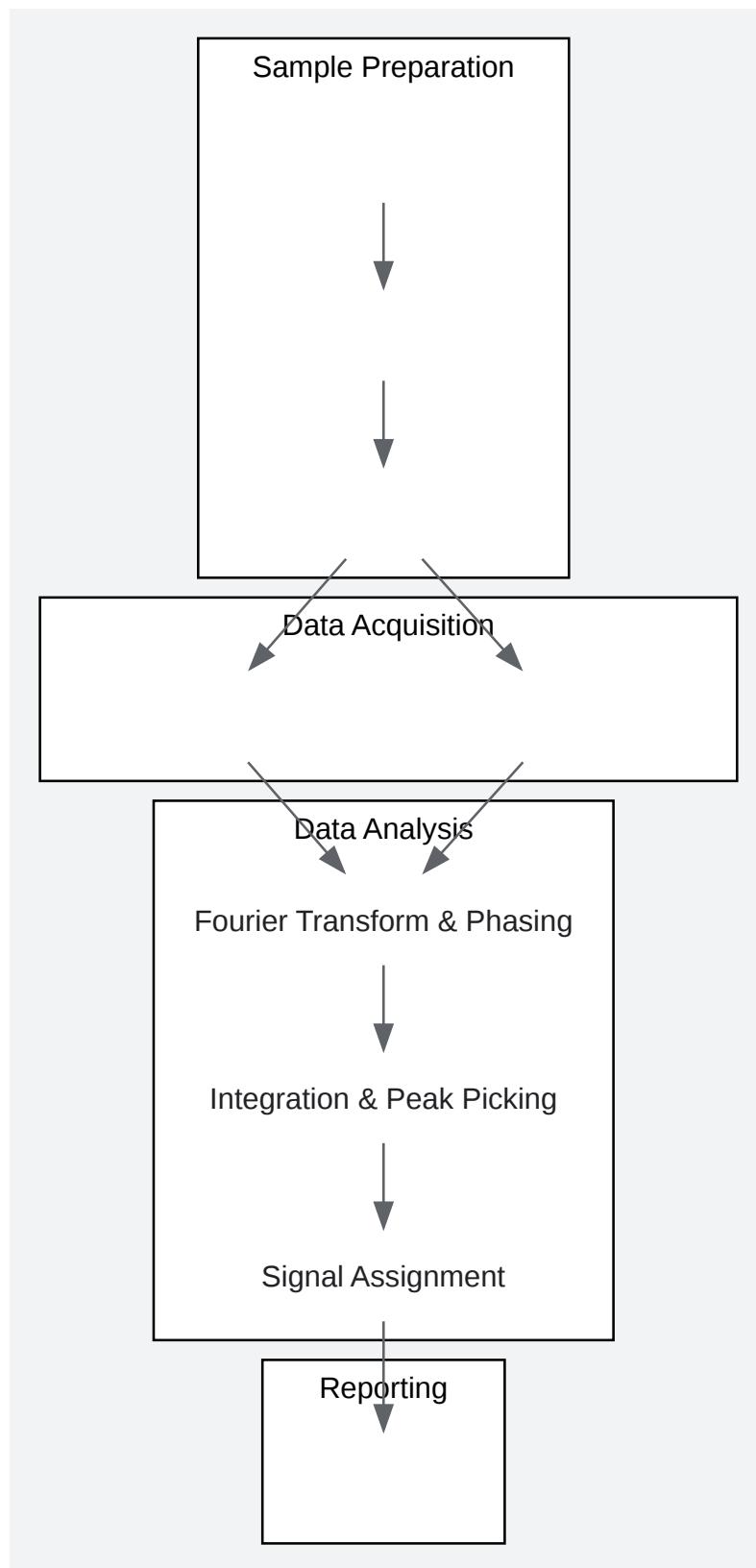


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Caption: Molecular structure of **4-((4-Methylpiperazin-1-yl)methyl)benzonitrile**.

Experimental Workflow

The logical flow from sample preparation to final data analysis is depicted below.



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Caption: NMR characterization workflow.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the NMR spectroscopic characterization of **4-((4-Methylpiperazin-1-yl)methyl)benzonitrile**. Adherence to these methods will ensure the reliable structural verification and purity assessment of this compound, which is vital for its application in pharmaceutical research and development.

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